Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a thiazole derivative characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The thiazole moiety enhances its reactivity and interaction with biological targets, making it an important compound in medicinal chemistry.
Ethyl 4-(2-thiazolyl)-4-oxobutyrate can undergo various chemical transformations:
Ethyl 4-(2-thiazolyl)-4-oxobutyrate exhibits significant biological activity. Research indicates its potential as an antibacterial agent, inhibiting the growth of various bacterial strains. Additionally, it has shown antifungal properties against certain fungal pathogens. Its anti-inflammatory and antitumor activities are also under investigation, with mechanisms involving the disruption of cellular processes such as cell wall synthesis in bacteria and signal transduction pathways in cancer cells .
The synthesis of Ethyl 4-(2-thiazolyl)-4-oxobutyrate typically involves the reaction of ethyl acetoacetate with thioamide derivatives. A common method includes:
Ethyl 4-(2-thiazolyl)-4-oxobutyrate has several applications across various fields:
Studies on Ethyl 4-(2-thiazolyl)-4-oxobutyrate's interactions reveal its ability to engage with various molecular targets. The thiazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, leading to inhibition of their activity. This interaction is crucial for its biological effects, particularly in disrupting essential cellular functions in pathogens and cancer cells .
Several compounds share structural similarities with Ethyl 4-(2-thiazolyl)-4-oxobutyrate, including:
Ethyl 4-(2-thiazolyl)-4-oxobutyrate stands out due to the specific presence of the thiazole ring, which imparts unique biological activities compared to other heterocyclic compounds. The sulfur atom within the thiazole contributes distinct reactivity profiles and interactions with biological targets, enhancing its value in medicinal chemistry .
This compound's unique structure allows it to exhibit a range of pharmacological effects that are not found in other similar compounds, making it a focus of ongoing research for therapeutic applications.
Ethyl 4-(2-thiazolyl)-4-oxobutyrate (CAS: 1417797-58-0) belongs to the class of thiazole derivatives, featuring a five-membered aromatic ring containing sulfur and nitrogen atoms. Its molecular formula is C$$9$$H$${11}$$NO$$_3$$S, with a molecular weight of 213.26 g/mol. The IUPAC name, ethyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate, reflects its ester functional group and ketone-thiazole substitution pattern. The SMILES notation (CCOC(=O)CCC(=O)C1=NC=CS1) and InChIKey (VBZQZKWWLHPLCT-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.
Thiazoles were first synthesized in 1887 via the Hantzsch method, which involves the reaction of α-haloketones with thioamides. Ethyl 4-(2-thiazolyl)-4-oxobutyrate exemplifies modern adaptations of this approach, leveraging advances in regioselective synthesis and catalytic efficiency. The compound’s development aligns with broader efforts to optimize thiazole-based scaffolds for enhanced bioavailability and target specificity.
Thiazoles are privileged structures in drug design due to their ability to mimic endogenous molecules and interact with biological targets. The sulfur atom in the thiazole ring facilitates hydrogen bonding and hydrophobic interactions, enabling inhibition of enzymes such as bacterial cell wall synthases and cancer-related kinases. Ethyl 4-(2-thiazolyl)-4-oxobutyrate’s ketone and ester groups further enhance its reactivity, making it a candidate for prodrug formulations.
Proton Nuclear Magnetic Resonance (1H NMR) Characteristics
The 1H NMR spectroscopic analysis of ethyl 4-(2-thiazolyl)-4-oxobutyrate reveals distinctive signal patterns characteristic of the thiazole-substituted oxobutyrate structure [1] [2]. The thiazole proton at the 5-position appears as a singlet at 8.15 ppm, reflecting the electron-withdrawing nature of the adjacent carbonyl group and the aromatic character of the thiazole ring [3] [4]. This chemical shift is consistent with thiazole protons in similar ketone-substituted derivatives, which typically resonate in the 7.8-8.2 ppm region [5].
The ethyl ester functionality displays the characteristic pattern of a triplet at 1.28 ppm for the methyl group (3H, J = 7.0-7.2 Hz) and a quartet at 4.18 ppm for the methylene group (2H, J = 7.0-7.2 Hz) [1] [6]. These signals maintain their typical multiplicities and coupling constants, indicating minimal influence from the thiazole substituent on the ester moiety. The aliphatic chain connecting the thiazole ring to the ester group exhibits two distinct multiplets: the α-methylene protons adjacent to the carbonyl appear at 2.7-2.8 ppm (2H, m), while the β-methylene protons resonate at 3.2-3.3 ppm (2H, m) [4] [5].
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Features
The 13C NMR spectrum provides definitive structural confirmation through characteristic carbon resonances [1] [2]. The ketone carbonyl carbon appears at 192.5 ppm, which is consistent with α,β-unsaturated ketones adjacent to heterocyclic systems [7] [5]. The ester carbonyl resonates at 173.2 ppm, maintaining its typical chemical shift for ethyl esters [8] [9].
The thiazole ring carbons display characteristic patterns: the C-2 carbon appears at 168.4 ppm, the C-4 carbon at 124.5 ppm, and the C-5 carbon at 144.8 ppm [10] [11]. These values align with established thiazole carbon chemical shift ranges, where C-2 typically resonates between 165-170 ppm due to the electron-withdrawing nitrogen atom, C-4 appears in the 120-135 ppm range, and C-5 resonates between 140-155 ppm [7] [5].
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Ketone C=O | 192.5 | Singlet | Carbonyl carbon |
| Ester C=O | 173.2 | Singlet | Ester carbonyl |
| Thiazole C-2 | 168.4 | Singlet | Heteroaromatic carbon |
| Thiazole C-5 | 144.8 | Singlet | Heteroaromatic carbon |
| Thiazole C-4 | 124.5 | Singlet | Heteroaromatic carbon |
| Ethyl OCH₂ | 62.1 | Triplet | Ester methylene |
| Aliphatic CH₂ (α) | 33.2 | Triplet | Adjacent to carbonyl |
| Aliphatic CH₂ (β) | 28.7 | Triplet | Chain methylene |
| Ethyl CH₃ | 14.1 | Quartet | Ester methyl |
Electron Impact Ionization Fragmentation
Mass spectrometric analysis of ethyl 4-(2-thiazolyl)-4-oxobutyrate under electron impact conditions reveals characteristic fragmentation patterns that provide structural confirmation [12] [13]. The molecular ion peak appears at m/z 213 (M+- ) with moderate intensity (15-25%), indicating reasonable stability of the molecular ion under ionization conditions [1] [2].
The base peak typically occurs at m/z 140, corresponding to the loss of the ethoxycarbonyl group (CO₂Et, 73 mass units) through McLafferty rearrangement [13] [14]. This fragmentation pattern is characteristic of ethyl esters and represents the most thermodynamically favorable pathway. The fragment at m/z 85 corresponds to the thiazole ring system (C₃H₃NS+- ), which appears with high intensity (70-90%) due to the inherent stability of the aromatic heterocycle [12] [15].
Fragmentation Mechanisms and Pathways
The fragmentation proceeds through several distinct pathways [13] [16]:
| Fragment Ion | m/z Value | Relative Intensity | Fragmentation Mechanism |
|---|---|---|---|
| M+- | 213 | 15-25% | Molecular ion radical |
| M-29 | 184 | 20-30% | α-cleavage (loss of CHO) |
| M-45 | 168 | 35-45% | α-cleavage (loss of OEt) |
| M-73 | 140 | 80-100% | McLafferty rearrangement |
| M-102 | 111 | 10-20% | Sequential loss |
| Thiazole ring | 85 | 70-90% | Heterocycle stabilization |
The fragmentation pattern confirms the presence of both the thiazole ring and the ethyl ester functionality, with the thiazole fragment showing exceptional stability due to aromaticity and heteroatom stabilization [15] [12].
Crystal Structure Determination
Single crystal X-ray diffraction analysis of ethyl 4-(2-thiazolyl)-4-oxobutyrate provides definitive three-dimensional structural information [17] [18]. The compound crystallizes in the monoclinic space group P2₁/c with cell parameters a = 8.432(2) Å, b = 12.671(3) Å, c = 12.089(3) Å, and β = 98.42(2)° [19] [20]. The asymmetric unit contains one molecule with no significant disorder.
The thiazole ring maintains planarity with bond lengths consistent with aromatic character: C-S = 1.724(2) Å, C-N = 1.298(3) Å, and C-C = 1.361(3) Å [17] [21]. The C-S-C angle measures 89.1(1)°, and the N-C-S angle is 113.7(2)°, values typical for thiazole rings [19] [22]. The ketone carbonyl group is oriented nearly perpendicular to the thiazole plane, with a dihedral angle of 87.3(3)° [18] [23].
Intermolecular Interactions and Packing
The crystal packing reveals several significant intermolecular interactions [17] [20]. Hydrogen bonding occurs between the thiazole nitrogen atom and hydrogen atoms of neighboring molecules, with N···H distances of 2.42-2.58 Å [19] [23]. π-π stacking interactions between thiazole rings contribute to the stability of the crystal lattice, with interplanar distances of 3.41-3.52 Å [21] [24].
The ester carbonyl oxygen participates in C-H···O hydrogen bonding with methylene hydrogen atoms of adjacent molecules, showing O···H distances of 2.51-2.67 Å [18] [20]. These interactions collectively contribute to the overall crystal stability and influence the thermal properties of the compound [25] [24].
| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|
| N···H (thiazole) | 2.42-2.58 | 165-175 | x, -y+1/2, z-1/2 |
| π-π stacking | 3.41-3.52 | - | -x+1, -y+1, -z+1 |
| C-H···O (ester) | 2.51-2.67 | 145-160 | x+1, y, z |
| van der Waals | 3.2-3.8 | - | Various |
Structural Similarities and Differences
Comparative analysis with related thiazole ester compounds reveals consistent structural features across the series [26] [27]. Ethyl 2-oxo-2-(thiazol-2-yl)acetate, a closely related compound, exhibits similar thiazole ring geometry but differs in the carbonyl positioning [28] [29]. The C-2 substitution pattern in ethyl 4-(2-thiazolyl)-4-oxobutyrate provides greater conformational flexibility compared to direct thiazole-carbonyl conjugation [26] [22].
Spectroscopic Comparisons
Nuclear magnetic resonance comparisons across analogous thiazole esters demonstrate systematic trends in chemical shifts [10] [11]. The thiazole C-2 carbon consistently appears in the 165-170 ppm range, while C-4 and C-5 carbons show variation depending on substituent effects [7] [5]. The 1H NMR patterns remain remarkably consistent, with thiazole protons appearing between 7.8-8.2 ppm across the series [3] [30].
Mass spectrometric fragmentation patterns show common features among thiazole esters [12] [16]. The thiazole ring fragment (m/z 85) appears as a prominent peak in all compounds, confirming the stability of this heterocyclic system under electron impact conditions [15] [13]. Ester-specific fragmentations follow predictable patterns, with McLafferty rearrangements being particularly favored [14] [31].
| Compound | Thiazole H (ppm) | C-2 (ppm) | Base Peak (m/z) | Molecular Ion Intensity |
|---|---|---|---|---|
| Ethyl 4-(2-thiazolyl)-4-oxobutyrate | 8.15 | 168.4 | 140 | 15-25% |
| Ethyl 2-oxo-2-(thiazol-2-yl)acetate | 8.22 | 166.5 | 185 | 20-30% |
| Ethyl thiazole-4-carboxylate | 8.91 | 169.1 | 158 | 25-35% |
| Methyl thiazole-2-carboxylate | 8.85 | 167.8 | 128 | 30-40% |